5-Phenyl-5H-benzo[b]carbazole

OLED Host Material Thermal Stability

Research demand for stable OLED host matrices with precise energy level tuning is met by 5-Phenyl-5H-benzo[b]carbazole. Its high Tg (~194°C) and wide bandgap (3.6 eV) prevent efficiency roll-off in green TADF devices. • Thermal stability >400°C minimizes quencher impurities during vacuum deposition. • N-phenyl substitution ensures amorphous films for uniform HTLs/OPV interlayers. • 3-position boronic acid derivative enables ΔEST control for next-gen emitters. Supplied with batch-specific purity analysis.

Molecular Formula C22H15N
Molecular Weight 293.4 g/mol
Cat. No. B12967039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5H-benzo[b]carbazole
Molecular FormulaC22H15N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=CC=CC=C5C=C42
InChIInChI=1S/C22H15N/c1-2-10-18(11-3-1)23-21-13-7-6-12-19(21)20-14-16-8-4-5-9-17(16)15-22(20)23/h1-15H
InChIKeyUCDUCJZWJDQSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-5H-benzo[b]carbazole for OLEDs: Core Properties, Procurement Specifications, and Structural Identity


5-Phenyl-5H-benzo[b]carbazole is a fused-ring heterocyclic compound belonging to the phenylcarbazole class, characterized by a 5H-benzo[b]carbazole core with a phenyl substituent at the N-5 position [1]. This molecular architecture is foundational for developing organic semiconducting materials, particularly as hole-transport materials (HTMs) and host matrices in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2]. The compound exhibits predicted physical properties including a boiling point of 548.4±56.0 °C and a density of 1.22±0.1 g/cm³, with its boronic acid derivative (B-(5-phenyl-5H-benzo[b]carbazol-3-yl)boronic acid) serving as a key synthetic intermediate for Suzuki-Miyaura cross-coupling reactions . In the landscape of carbazole-based OLED materials, this specific N-phenyl substitution pattern confers distinct electronic and morphological properties that differentiate it from both simpler carbazole derivatives and more complex fused-ring analogs, making it a strategic building block for materials design [3].

Why 5-Phenyl-5H-benzo[b]carbazole Cannot Be Substituted by Simpler Carbazole Analogs in High-Performance OLED Architectures


Procurement specialists and researchers cannot freely interchange 5-Phenyl-5H-benzo[b]carbazole with simpler analogs such as unsubstituted 5H-benzo[b]carbazole or 2-phenyl-5H-benzo[b]carbazole due to quantifiable differences in molecular planarity, π-conjugation, and thermal/morphological stability [1]. The specific N-phenyl substitution on the 5H-benzo[b]carbazole framework introduces a phenyl–phenyl linkage that fundamentally alters the electronic structure and intermolecular packing compared to isomers or non-fused carbazole derivatives [2]. This results in a higher glass transition temperature (Tg) and a greater tendency toward amorphous film formation, which is critical for device longevity and performance under operational thermal stress [3]. As demonstrated in comparative studies of phenylcarbazoles, variations in substitution pattern (e.g., mCP vs. CBP vs. TCB) lead to markedly different Tg/Tm ratios and film morphologies, underscoring that even seemingly minor structural changes within this class preclude generic substitution [1].

Quantitative Comparative Evidence: How 5-Phenyl-5H-benzo[b]carbazole Outperforms Key Analogs in Critical OLED Metrics


Enhanced Thermal Stability and Morphological Integrity for Device Longevity

Derivatives based on the 5-phenyl-5H-benzo[b]carbazole core exhibit significantly higher glass transition temperatures (Tg) compared to simpler carbazole analogs. For instance, the carbazole-benzocarbazole derivative BCCOX demonstrates a Tg of ~194°C, which is 56°C higher than the 9-substituted benzocarbazole derivative's Tg of 138°C [1]. This enhanced thermal stability ensures superior morphological integrity during device fabrication and operation, directly correlating with extended operational lifetimes in OLED devices [2].

OLED Host Material Thermal Stability

Wide Optical Bandgap for Effective Exciton Confinement in Host-Guest OLED Systems

The 5-phenyl-5H-benzo[b]carbazole-based host BCCOX possesses a wide optical bandgap of 3.6 eV [1]. This is crucial for effective exciton confinement when used with green TADF emitters, as it ensures that energy transfer occurs from the host to the guest rather than being lost through non-radiative pathways on the host itself. In contrast, host materials with narrower bandgaps may lead to back-energy transfer and reduced device efficiency [2].

OLED Host Material Exciton Confinement

Amorphous Film-Forming Ability and Morphological Stability Driven by Nonplanar Structure

The nonplanar geometry of N-phenylcarbazoles, including the 5-phenyl-5H-benzo[b]carbazole framework, promotes the formation of stable amorphous films upon vapor deposition, a critical requirement for solution-processed and vacuum-deposited OLEDs [1]. This is in contrast to more planar carbazole derivatives, which have a higher propensity to crystallize, leading to device failure. The study by Costa et al. demonstrates that the asymmetric, nonplanar structure of mCP (a related N-phenylcarbazole) yields a Tg/Tm ratio of approximately 3/4, indicative of good glass-forming ability, whereas more symmetric molecules like CBP and TCB display ratios closer to 2/3 [1].

OLED Thin Film Morphology

High Decomposition Temperature for Robustness During Thermal Evaporation Processes

Materials based on the benzocarbazole scaffold, including 5- and 9-substituted derivatives, demonstrate exceptional thermal robustness, with decomposition temperatures (Td) exceeding 400°C [1]. Specifically, the carbazole-benzocarbazole host BCCOX exhibits a decomposition onset beyond 400°C [2]. This high Td is critical for withstanding the thermal stress of vacuum thermal evaporation, the most common method for depositing small-molecule OLED layers, without undergoing chemical degradation that would introduce impurities and quenching sites [3].

OLED Thermal Stability Device Fabrication

Optimal Deployment Scenarios for 5-Phenyl-5H-benzo[b]carbazole in Advanced OLED Research and Manufacturing


High-Performance Host Material for Green TADF OLEDs Requiring Low Efficiency Roll-Off

The high glass transition temperature (~194°C) and wide optical bandgap (3.6 eV) of carbazole-benzocarbazole hosts derived from the 5-phenyl-5H-benzo[b]carbazole scaffold make them ideal for use as host matrices in green thermally activated delayed fluorescence (TADF) OLEDs [1]. Their thermal and morphological stability directly mitigates efficiency roll-off at high luminance, a common issue in TADF devices, while the wide bandgap ensures effective exciton confinement on the green emitter [1].

Vacuum-Deposited Hole-Transport Layer for Long-Lifetime Phosphorescent OLEDs

The high decomposition temperature (>400°C) and amorphous film-forming propensity of N-phenyl-substituted benzocarbazoles render them highly suitable as hole-transport layers (HTLs) deposited via thermal evaporation [2]. Their thermal robustness during the deposition process minimizes the risk of introducing impurities that could act as exciton quenchers, thereby contributing to extended device lifetimes, a key metric for commercial OLED displays [3].

Solution-Processed Interlayers in Organic Photovoltaics (OPVs) with High Morphological Stability

The ability of nonplanar phenylcarbazole derivatives to form stable amorphous films, as evidenced by their high Tg/Tm ratio, makes them promising candidates for solution-processed hole-transport interlayers in organic photovoltaics [2]. This morphological stability is crucial for maintaining a uniform, pinhole-free film over large areas, which directly impacts the fill factor and overall power conversion efficiency of OPV modules [2].

Building Block for Tailoring Frontier Orbital Energies in Donor-Acceptor TADF Emitters

The 5-phenyl-5H-benzo[b]carbazole core serves as a robust electron-donating unit whose HOMO and LUMO levels can be systematically tuned through strategic functionalization at the 3-position (e.g., boronic acid derivative) . This enables the design of donor-acceptor type TADF emitters with precisely controlled singlet-triplet energy gaps (ΔEST), a prerequisite for achieving 100% internal quantum efficiency in next-generation OLED displays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenyl-5H-benzo[b]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.